双(全氟丁烷磺酰)酰亚胺钙(II)

描述

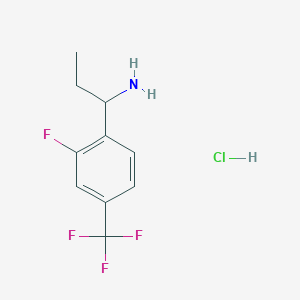

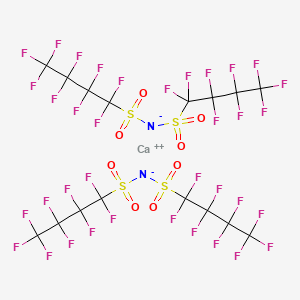

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is a chemical compound with the molecular formula C16CaF36N2O8S4 . It appears as a white to almost white powder or crystal . This compound is one of numerous organometallic compounds and is useful as reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The molecular structure of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is represented by the formula Ca[(C4F9SO2)2N]2 . The InChI code for this compound is 1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;;;/h27H;;; .Physical And Chemical Properties Analysis

Calcium(II) Bis(nonafluorobutanesulfonyl)imide has a molecular weight of 1200.44 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . This compound is soluble in methanol .科学研究应用

环境化学

在环境化学中,双(全氟丁烷磺酰)酰亚胺钙(II) 用于旨在减少污染物的过程中。它的反应性有助于分解有害物质,从而实现更清洁的空气和水。

这些应用中的每一个都利用了双(全氟丁烷磺酰)酰亚胺钙(II) 的独特化学性质,例如它的反应性、稳定性和充当催化剂或试剂的能力 。该化合物的多功能性突出了它在科学研究和工业应用中的重要性。

安全和危害

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is classified as dangerous and corrosive . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Calcium(II) Bis(nonafluorobutanesulfonyl)imide. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture . It’s also soluble in methanol , which could influence its distribution and action in a biological system.

生化分析

Biochemical Properties

Calcium(II) Bis(nonafluorobutanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a Lewis acid catalyst, facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes and proteins.

Cellular Effects

The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause severe skin burns and eye damage indicates its potential to disrupt cellular integrity and function . Additionally, its interactions with cellular components can lead to changes in metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, Calcium(II) Bis(nonafluorobutanesulfonyl)imide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a Lewis acid catalyst allows it to facilitate various biochemical reactions by stabilizing transition states and lowering activation energies . These interactions can lead to the modulation of enzyme activities and alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide change over time. The compound is known for its stability under inert gas conditions, but it is hygroscopic and can degrade in the presence of moisture . Long-term exposure to the compound can result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to severe adverse effects, including skin burns and eye damage . Threshold effects observed in these studies indicate that the compound’s impact on biological systems is dose-dependent, with higher concentrations posing greater risks.

Metabolic Pathways

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as a Lewis acid catalyst allows it to participate in reactions that modify metabolic intermediates and end products . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, Calcium(II) Bis(nonafluorobutanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in methanol suggests that it can be readily taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and potential toxicity.

Subcellular Localization

The subcellular localization of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to be localized within specific cellular regions, where it can exert its biochemical effects . These interactions can impact the compound’s activity and function within cells.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium(II) Bis(nonafluorobutanesulfonyl)imide involves the reaction of Calcium oxide with Nonafluorobutanesulfonyl chloride in the presence of anhydrous tetrahydrofuran (THF) followed by the addition of Lithium bis(nonafluorobutanesulfonyl)imide.", "Starting Materials": [ "Calcium oxide", "Nonafluorobutanesulfonyl chloride", "Anhydrous tetrahydrofuran (THF)", "Lithium bis(nonafluorobutanesulfonyl)imide" ], "Reaction": [ "Step 1: Calcium oxide is added to anhydrous THF and stirred until it dissolves completely.", "Step 2: Nonafluorobutanesulfonyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: Lithium bis(nonafluorobutanesulfonyl)imide is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with THF.", "Step 6: The product is dried under vacuum at room temperature." ] } | |

CAS 编号 |

689282-13-1 |

分子式 |

C16CaF36N2O8S4 |

分子量 |

1200.5 g/mol |

IUPAC 名称 |

calcium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

InChI |

InChI=1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q2*-1;+2 |

InChI 键 |

WGPFQGXTGKSRPV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

规范 SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

Pictograms |

Corrosive |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)

![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)

![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)